molecular formula C4H10Cl2N4 B1435911 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride CAS No. 2097897-81-7

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride

Cat. No.: B1435911
CAS No.: 2097897-81-7
M. Wt: 185.05 g/mol
InChI Key: FFQRDSSALKDZSD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical intermediate designed for use in pharmaceutical research and development. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for contributing to a wide range of biological activities. This compound serves as a key building block for constructing more complex molecules. Its primary research value lies in its potential application in discovering new therapeutic agents, particularly as a core component in the synthesis of candidates for antiviral and anticancer research . The amine functional group provides a versatile handle for conjugation, allowing researchers to link the 1,2,4-triazole moiety to other pharmacophores via amide bond formation or reductive amination. Furthermore, 1,2,4-triazole derivatives have been investigated as potential kappa opioid receptor (KOR) agonists for developing non-addictive pain relief and anti-pruritic treatments, highlighting the scaffold's relevance in neuropharmacology . This product is intended for the synthesis of novel compounds for biological screening and is strictly for laboratory research purposes.

Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-4(2-5)6-3-7-8;;/h3H,2,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQRDSSALKDZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Key Intermediate: (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride

The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride begins with the preparation of its free amine hydrochloride salt intermediate.

  • Starting Material: H-1,2,4-triazole (compound 9)
  • Reaction Conditions: Stirring in 25% aqueous ammonia at 80 °C overnight in a sealed tube.
  • Workup: The reaction mixture is cooled, evaporated under reduced pressure, and co-distilled with ethanol.
  • Product: (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (compound 10)
  • Yield: 90%
  • Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy matching literature values.
Parameter Details
Starting Material H-1,2,4-triazole (1.0 g, 7.60 mmol)
Reagent 25% aqueous ammonia (10 mL)
Temperature 80 °C
Time Overnight
Product (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Yield 90%
Characterization ^1H NMR (DMSO-d6, 600 MHz): δ 8.63 (s, 3H), 8.56 (s, 1H), 4.03 (s, 2H), 3.87 (s, 3H)

Conversion to 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole

This intermediate is crucial for further cyclization steps.

  • Starting Material: (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (compound 10)
  • Reagents: Triethylamine (TEA), bis(trichloromethyl)carbonate (BTC)
  • Solvent: Dichloromethane (DCM)
  • Conditions: Stirring at 0 °C; TEA added first, then BTC added slowly.
  • Time: 30 minutes stirring after BTC addition.
  • Product: 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole (compound 11)
  • Use: Product used directly in next step without purification.
Parameter Details
Starting Material Compound 10 (100 mg, 0.673 mmol)
Reagents TEA (218 mg, 2.15 mmol), BTC (66 mg, 0.222 mmol)
Solvent DCM (2 mL)
Temperature 0 °C
Time 30 minutes
Product 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole
Purification None (used directly)

Cyclization to Form 6-(Ethylthio)-3-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-1,3,5-triazine-2,4(1H,3H)-dione

This step involves the reaction of the isocyanate intermediate with S-ethylisothiourea hydrobromide.

  • Starting Materials: Compound 11 and S-ethylisothiourea hydrobromide (compound 3)
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Solvent: N,N-Dimethylformamide (DMF)
  • Conditions: Stirring at room temperature to 110 °C
  • Yield: High yield with optimized conditions confirmed by mass spectrometry (m/z calcd 243.1023, found 243.1029)
Parameter Details
Starting Materials Compound 11 (0.673 mmol), S-ethylisothiourea hydrobromide (0.639 mmol)
Base DBU (0.707 mmol)
Solvent DMF (2 mL)
Temperature Room temperature to 110 °C
Product Compound 12 (triazine derivative)
Yield Not specified, high yield

Four-Step Telescoped Process for Synthesis of N1, N3-Disubstituted 1,3,5-Triazone

This process integrates the above steps into a telescoped sequence, improving overall yield and efficiency.

  • Sequence: Starting from S-ethylisothiourea hydrobromide, sequential addition of CDI and DIPEA in DMF, heating from room temperature to 110 °C, followed by addition of K2CO3.
  • Yield: 53% overall yield on gram scale, nearly double the original method's 28%.
  • Advantages: Atom-economical, convenient, environmentally friendly.
Step Reagents/Conditions Outcome/Yield
Step 1 S-ethylisothiourea hydrobromide + CDI + DIPEA in DMF, r.t. to 110 °C Intermediate formed
Step 2 Addition of K2CO3 Final product obtained
Overall Yield 53% Improved over original 28%

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Ammoniation of H-1,2,4-triazole 25% aqueous ammonia 80 °C, overnight 90 Produces amine hydrochloride salt
Isocyanate formation TEA, bis(trichloromethyl)carbonate 0 °C, 30 min Not isolated Intermediate used directly
Cyclization with S-ethylisothiourea DBU, DMF r.t. to 110 °C High Produces triazine derivative
CDI strategy CDI, DIPEA, DMF 110 °C, 3 h 80 Improved yield, purified by chromatography
Four-step telescoped process CDI, DIPEA, K2CO3, DMF r.t. to 110 °C 53 Telescoped, gram scale, environmentally friendly

Research Findings and Analysis

  • The ammoniation step is highly efficient, yielding the key amine intermediate as a hydrochloride salt in 90% yield, confirmed by NMR data consistent with literature.
  • The isocyanate intermediate is generated under mild conditions using bis(trichloromethyl)carbonate and triethylamine at 0 °C, facilitating subsequent cyclization without isolation.
  • Cyclization with S-ethylisothiourea hydrobromide in DMF with DBU base yields the triazine ring system, a crucial scaffold in the target molecule synthesis.
  • The CDI strategy offers a significant improvement in yield (80%) and process convenience, avoiding harsher conditions and enabling better atom economy.
  • The four-step telescoped process, integrating these steps, nearly doubles the overall yield to 53% compared to the original 28%, demonstrating enhanced synthetic efficiency and scalability.
  • Use of bases such as K2CO3 and DIPEA is critical for optimizing alkylation and cyclization steps.
  • Solvent choice, particularly DMF, impacts solubility and reaction efficiency positively.
  • The process is environmentally friendly and suitable for gram-scale synthesis, indicating potential for industrial application.

Chemical Reactions Analysis

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Preparation Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. This process can be optimized for higher yields and purity through various synthetic routes.

Chemistry

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is widely used as a building block in organic synthesis. Its applications include:

  • Click Chemistry : The compound can participate in cycloaddition reactions, facilitating the formation of complex molecules.
  • Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceutical agents due to its ability to form stable complexes with biological targets.

Biology

In biological research, this compound has several notable applications:

  • Enzyme Inhibition Studies : It is utilized to study enzyme inhibition mechanisms and interactions with specific molecular targets.
  • Antimicrobial Activity : Exhibiting significant antimicrobial properties, it has been investigated for its efficacy against various bacterial strains. Research indicates that derivatives of triazole can have minimum inhibitory concentration (MIC) values as low as 8 µM against bacteria such as Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µM)
Triazole Derivative AS. aureus8
Triazole Derivative BE. coli4
This compoundG+ Strains<10

Industry

In industrial applications, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is employed in:

  • Polymer Production : It is used in synthesizing polymers with unique properties.
  • Corrosion Inhibition : The compound acts as a corrosion inhibitor in various industrial settings.

Research has shown that this compound exhibits significant biological activity:

  • Antimicrobial and Antifungal Properties : The triazole structure is known for diverse biological interactions, making it effective against a range of microorganisms.

Antimicrobial Research

A study focused on the antimicrobial properties of triazole derivatives demonstrated that compounds similar to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride showed promising results against various pathogens. The findings indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.

Cancer Treatment Exploration

Research has also explored the use of triazole derivatives in cancer treatment. A study highlighted the synthesis of compounds designed as hybrids targeting microtubule dynamics in breast cancer cells. These compounds exhibited significant antiproliferative effects and induced apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes the compound effective in inhibiting the growth of microorganisms and in modulating biochemical processes .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Triazole vs. Tetrazole : Compounds like (1-Methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride replace the 1,2,4-triazole with a tetrazole ring, increasing nitrogen content and altering electronic properties .

Substituent Effects

  • Alkyl Groups : The isopropyl-substituted analog ([1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride) introduces bulkier substituents, likely affecting steric hindrance and solubility .

Salt Form Impact

  • Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride) generally exhibit higher aqueous solubility compared to monohydrochloride analogs like (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride .

Biological Activity

1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This compound, with the molecular formula C4H10Cl2N4C_4H_{10}Cl_2N_4 and a molecular weight of 185.06 g/mol, is recognized for its potential as an antimicrobial and antifungal agent due to its triazole structure, which is known for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and disrupting biological pathways. This mechanism makes it effective against a range of microorganisms.

Biological Activity Overview

The following table summarizes the primary biological activities associated with 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride:

Biological Activity Description
Antimicrobial Effective against various bacteria and fungi. Inhibits growth by interfering with cell wall synthesis or function.
Antifungal Targets fungal pathogens by disrupting ergosterol biosynthesis, a key component of fungal cell membranes.
Enzyme Inhibition Acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Coordination Chemistry Functions as a ligand in coordination complexes, enhancing the reactivity of metal ions.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride in various applications:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Fungal Inhibition :
    • Research indicated that the compound effectively inhibited the growth of several plant pathogenic fungi, making it a candidate for agricultural fungicides. It was found to disrupt fungal cell membrane integrity .
  • Enzyme Interaction Studies :
    • Investigations into its role as an enzyme inhibitor revealed that it competes effectively with substrate molecules for binding sites on target enzymes involved in nucleotide synthesis pathways. This property suggests potential applications in cancer therapeutics.

Comparative Analysis

To better understand the unique properties of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride, it is useful to compare it with similar triazole compounds:

Compound Structural Difference Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamineAdditional ethyl groupEnhanced binding affinity
4-Amino-4H-1,2,4-triazoleLacks methyl groupVaried reactivity; less effective as an antifungal
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanaminePresence of phenyl groupIncreased specificity towards certain enzymes

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for preparing 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with a primary amine under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogen gas with a palladium catalyst). Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Optimization Tips:

  • Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
  • Monitor pH during salt formation to avoid over-acidification, which may degrade the triazole ring .
  • Purify intermediates via recrystallization or column chromatography to minimize byproducts .

Basic Question: How can researchers ensure purity and structural fidelity during characterization?

Methodological Answer:
Employ a multi-technique analytical workflow:

  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted triazole precursors) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm the presence of the methyl group on the triazole ring (δ ~3.8–4.2 ppm for N–CH3_3) and the methanamine protons (δ ~2.5–3.0 ppm). Compare with reference spectra from structurally analogous compounds .
  • Elemental Analysis : Validate stoichiometry (C5_5H11_{11}N4_4Cl2_2) with ≤0.3% deviation .

Advanced Question: What computational tools can predict reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways, such as triazole ring stability under acidic conditions. DFT calculations (B3LYP/6-31G*) can identify vulnerable protonation sites .
  • Molecular Dynamics (MD) : Simulate degradation kinetics in aqueous buffers to optimize storage conditions (e.g., pH 4–6, 4°C) .
  • Machine Learning : Train models on existing triazole derivatives to predict solubility and compatibility with common reagents (e.g., DCC, EDC) .

Advanced Question: How should researchers address contradictory data in pharmacological assays involving this compound?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies include:

  • Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines (e.g., HEK293, HepG2) to isolate compound-specific effects .
  • Solvent Controls : Replace DMSO with saline or PEG-400 to rule out solvent-induced cytotoxicity .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may confound bioactivity results .

Basic Question: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
  • Spill Management : Absorb spills with inert materials (vermiculite, sand) and neutralize with sodium bicarbonate before disposal .
  • Storage : Store in airtight glass containers at 2–8°C, away from oxidizers and moisture .

Advanced Question: What strategies optimize catalytic efficiency in reactions involving this compound as a ligand or intermediate?

Methodological Answer:

  • Ligand Design : Modify the methanamine moiety to enhance metal coordination (e.g., introducing electron-donating groups). Screen via high-throughput robotic platforms .
  • Solvent Optimization : Test ionic liquids (e.g., [BMIM][PF6_6]) to stabilize transition states and improve yields .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates and identify rate-limiting steps .

Advanced Question: How can researchers validate ecological impact during disposal or accidental release?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess mineralization in activated sludge .
  • Toxicity Profiling : Perform Daphnia magna acute toxicity tests (EC50_{50} determination) and algal growth inhibition assays .
  • Adsorption Studies : Measure soil mobility via batch experiments with humic acid-coated silica to model environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride

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